molecular formula C11H6Cl3NO2S B2654528 (2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate CAS No. 341967-80-4

(2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate

Cat. No.: B2654528
CAS No.: 341967-80-4
M. Wt: 322.58
InChI Key: HHAXGYKWAMWSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate (CAS 341967-80-4) is a chemical compound with the molecular formula C 11 H 6 Cl 3 NO 2 S and a molecular weight of 322.58 g/mol . It is characterized by a 2-chloro-1,3-thiazole ring linked via a methylene ester group to a 2,3-dichlorobenzoate moiety. This structure classifies it as a benzoate ester derivative of a chlorinated thiazole, a scaffold of significant interest in chemical research and development. The 2-chloro-1,3-thiazol-5-ylmethyl group is a recognized pharmacophore in agrochemical research. Notably, this specific structural unit is a key component in established insecticidal active ingredients such as Clothianidin, a widely used neonicotinoid . This suggests potential applications for this compound as a valuable synthetic intermediate or building block in the design and synthesis of novel molecules for agricultural science. Furthermore, recent scientific literature highlights the relevance of similar molecular architectures in medicinal chemistry. Benzoate and benzamide hybrids incorporating privileged heterocycles like thiazole and benzothiazole are being actively investigated for their potential as anti-cancer agents. Some of these designed hybrids have demonstrated promising activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology research, particularly for breast cancer . Researchers may find this compound useful as a precursor or model compound in the exploration of new bioactive molecules targeting tyrosine kinases and other enzymatic targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3NO2S/c12-8-3-1-2-7(9(8)13)10(16)17-5-6-4-15-11(14)18-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAXGYKWAMWSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate typically involves the reaction of 2,3-dichlorobenzoic acid with (2-chloro-1,3-thiazol-5-yl)methanol under esterification conditions. This reaction is usually catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid and requires refluxing in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but utilizes continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

(2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and oxidation processes.

Biology

Research has indicated its potential as an agrochemical, specifically as an insecticide targeting rice hoppers. Its mechanism involves binding to biological macromolecules such as enzymes and receptors, inhibiting their activity due to its enhanced lipophilicity from the chloro groups . This property allows it to penetrate cell membranes effectively.

Medicine

The compound is being explored for its medicinal properties. Its unique structural features may contribute to its effectiveness as an antimicrobial or antiproliferative agent. Studies are ongoing to evaluate its potential in combating drug-resistant pathogens and cancer cells .

Case Study 1: Insecticidal Activity

A study demonstrated the efficacy of this compound against rice hoppers. The compound showed significant mortality rates in treated populations compared to controls, indicating its potential as a safe and effective insecticide in agricultural applications.

Case Study 2: Antimicrobial Properties

Research published in PMC highlighted the synthesis of derivatives related to thiazole compounds that exhibited promising antimicrobial activities. The structural similarities suggest that this compound may also possess similar properties worth investigating further .

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate involves its interaction with biological macromolecules . The compound can bind to enzymes and receptors , inhibiting their activity. The chloro groups enhance its lipophilicity , allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, emphasizing differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Chemical Activity Reference
(2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate C₁₂H₈Cl₃NO₂S 344.62 2-Cl thiazole, 2,3-dichlorobenzoate ester Not explicitly reported (potential insecticide/pharmaceutical) -
Clothianidin (ISO) C₆H₈ClN₅O₂S 249.67 2-Cl thiazole, nitroguanidine Neonicotinoid insecticide
Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-triazole-4-carboxylate C₁₀H₁₀ClN₅O₂S 307.79 2-Cl thiazole, triazole, ethyl carboxylate Synthetic intermediate (no reported bioactivity)
Thiazol-5-ylmethyl carbamate analogs (e.g., compound l) Varies Varies Carbamate, protease inhibitor motifs HIV-1 protease inhibition
3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline C₁₀H₈Cl₂N₂S 259.16 2-Cl thiazole, 3-chloroaniline Pharmaceutical intermediate
{4-[(2,4-Dichlorobenzoyloxy)methyl]-1-phenyl-1H-triazol-5-yl}methyl 2,4-dichlorobenzoate C₂₄H₁₅Cl₄N₃O₄ 579.21 Triazole, dichlorobenzoate esters Antibacterial/anti-inflammatory (theorized)

Key Structural and Functional Comparisons

Thiazole Core Modifications: The 2-chlorothiazole group is a common feature in neonicotinoids like clothianidin, where it enhances binding to insect nicotinic acetylcholine receptors . In contrast, carbamate analogs (e.g., compound l) replace the benzoate ester with carbamate linkages, enabling protease inhibition . Substitution at the thiazole’s 5-position (e.g., methylene-linked esters or amines) significantly impacts solubility and metabolic stability. For instance, the ethyl carboxylate in increases hydrophobicity compared to the dichlorobenzoate group in the target compound.

Aromatic Ester vs. Carbamate analogs () exhibit hydrogen-bonding capabilities via the urea/amide groups, making them suitable for targeting enzyme active sites.

Biological Activity Trends: Neonicotinoids (e.g., clothianidin) prioritize insecticidal activity via systemic uptake, while triazole-dichlorobenzoate hybrids () may leverage anti-inflammatory properties due to structural similarities to NSAIDs. The absence of a nitro group in the target compound (unlike clothianidin) suggests a different mode of action, possibly targeting non-neonicotinoid pathways.

Research Findings and Implications

Physicochemical Properties

  • Stability : Chlorine substituents on the thiazole and benzoate rings improve UV and oxidative stability, critical for agrochemical applications .

Toxicological and Environmental Considerations

  • The target compound’s dichlorobenzoate group may pose similar ecological risks, necessitating further ecotoxicity studies.

Biological Activity

(2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on recent studies and findings.

  • Molecular Formula : C11H6Cl3NO2S
  • Molecular Weight : 322.584 g/mol
  • Structure : The compound features a thiazole ring and dichlorobenzoate moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

Study Findings

  • Inhibition of Bacterial Growth : The compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were comparable to standard antibiotics like ampicillin .
  • Mechanism of Action : The antimicrobial effect is hypothesized to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways due to the presence of the thiazole ring .

Anticancer Activity

The anticancer potential of this compound has also been explored in several studies.

Case Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound inhibited cell proliferation effectively. For instance, it exhibited an IC50 value of approximately 25 µM against breast cancer cell lines .
  • Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed increased sub-G1 phase populations in treated cells, indicating DNA fragmentation associated with apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through structure-activity relationship studies.

Key Observations

  • Substituent Effects : Variations in substituents on the thiazole and benzoate rings significantly influenced the potency and selectivity of the compound against various targets. For example, modifications to the chlorine substituents enhanced antimicrobial efficacy while maintaining low cytotoxicity in normal cells .

Comparative Biological Activity Table

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus~16 µg/mL
AntimicrobialEscherichia coli~20 µg/mL
AnticancerMCF-7 (breast cancer)~25 µM
Apoptosis InductionB16F10 murine melanoma cellsN/A

Q & A

What are the established synthetic routes for constructing the thiazole ring in (2-chloro-1,3-thiazol-5-yl)methyl derivatives?

Basic Research Question
The thiazole core can be synthesized via cyclization of thioamides with α-haloketones or via Hantzsch thiazole synthesis using β-ketoesters and thioureas. Metal-catalyzed methods, such as palladium-mediated C–S coupling, are effective for introducing substituents. For example, silver or copper catalysts activate strained silacyclopropanes to enable silylene transfer, forming heterocycles under mild conditions . Optimization of solvent (e.g., DMF or THF) and temperature (60–100°C) is critical to minimize byproducts. Post-synthesis, confirm regiochemistry using 1H^1H-NMR coupling constants and HSQC for 13C^{13}C-1H^1H correlations .

How can computational methods predict the pharmacological potential of this compound?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with biological targets. Begin by optimizing the compound’s geometry using DFT (B3LYP/6-31G*). Dock into active sites of enzymes like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase, referencing crystallographic data from the PDB (e.g., 1PXX for COX-2). Validate predictions with in vitro assays: measure IC50_{50} against COX-2 or MIC against S. aureus . Note discrepancies between computational and experimental results, which may arise from solvation effects or protein flexibility .

What analytical techniques resolve structural ambiguities in the benzoate ester moiety?

Basic Research Question
X-ray crystallography is definitive for confirming the ester linkage and chlorine positions. For non-crystalline samples, use 1H^1H-NMR (δ 5.2–5.6 ppm for –OCH2_2) and 13C^{13}C-NMR (δ 165–170 ppm for ester carbonyl). IR spectroscopy (C=O stretch ~1720 cm1^{-1}) and HRMS (accurate mass ± 3 ppm) further validate purity. Contrast with analogs like 3,5-dichlorobenzoyl chloride to identify substituent effects on spectral signatures .

How do metal catalysts influence the stereoselectivity of thiazole-benzoate conjugates?

Advanced Research Question
Palladium catalysts (e.g., Pd(PPh3 _3)4_4) promote Suzuki-Miyaura coupling for aryl-thiazole linkages, with ligand choice (e.g., SPhos) dictating stereoselectivity. Copper(I) iodide enhances Ullmann-type couplings but may require elevated temperatures (100–120°C). Monitor reaction progress via TLC (silica, ethyl acetate/hexane). For chiral centers, chiral HPLC (Chiralpak IA) or Mosher ester analysis resolves enantiomers. Contradictions in stereochemical outcomes often stem from competing π-π stacking vs. steric hindrance in transition states .

What strategies mitigate contradictions in bioactivity data across different assays?

Advanced Research Question
Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and use internal controls (e.g., doxorubicin for cytotoxicity). For antimicrobial studies, pre-equilibrate compounds in culture media to account for solubility limits. Cross-validate results using orthogonal methods: if MIC assays conflict with time-kill curves, perform SEM to check membrane disruption. Address false positives in enzymatic assays (e.g., COX inhibition) by ruling out non-specific binding via thermal shift assays .

How can green chemistry principles be applied to scale up synthesis sustainably?

Advanced Research Question
Replace toxic solvents (DMF, DCM) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures. Employ catalytic systems like Fe3 _3O4_4-supported palladium nanoparticles for recyclability. Monitor atom economy: for esterification steps, compare Steglich (DCC/DMAP) vs. enzymatic (lipase) methods. Lifecycle assessment (LCA) tools quantify environmental impacts, prioritizing steps with high E-factors (>40) for optimization .

What are the challenges in characterizing degradation products under physiological conditions?

Advanced Research Question
Simulate degradation using liver microsomes or acidic/basic buffers (pH 1.2–9.0). Analyze metabolites via LC-QTOF-MS/MS in positive/negative ion modes. Key degradation pathways include ester hydrolysis (yielding 2,3-dichlorobenzoic acid) and thiazole ring oxidation. Compare fragmentation patterns with reference standards (e.g., NIST database). Conflicting data may arise from matrix effects in biological samples; use isotopically labeled internal standards (e.g., 13C^{13}C-benzoate) for quantification .

How does the electronic nature of substituents affect the compound’s UV-Vis absorption?

Basic Research Question
Chlorine atoms increase electron-withdrawing effects, shifting λmax_{\text{max}} to longer wavelengths (bathochromic shift). Record UV-Vis spectra in methanol (200–400 nm) and compare with TD-DFT calculations. For π-π* transitions in the thiazole ring (≈260 nm), substituent effects correlate with Hammett σp_p values. Discrepancies between experimental and theoretical spectra often stem from solvent polarity or aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.